molecular formula C12H10ClNO2 B3021829 Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate CAS No. 2286-35-3

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

Cat. No. B3021829
CAS RN: 2286-35-3
M. Wt: 235.66 g/mol
InChI Key: KLUDCHZOLVGLQF-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, otherwise known as E3CPCA, is an ethyl ester of cyanoacrylic acid. It is a colorless, volatile liquid with a faint odor and is soluble in organic solvents. It is used in a variety of applications, ranging from the manufacture of synthetic rubber to the production of pharmaceuticals. In addition, it has been used in laboratory experiments and has been found to possess a number of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate has been a subject of interest in chemical synthesis and structural analysis. For instance, researchers prepared a related compound, (Z)-3-(4-chlorophenyl)-3-[N,N-di-(4-chloro-3-ethyl-1-methyl-5-pyrazole formyl)-amino]-2-ethyl cyanoacrylates, through a series of reactions starting from 4-chlorobenzoyl chloride and ethyl 2-cyanoacetate. The structure was confirmed using techniques such as 1H NMR, IR, and X-ray crystallography, highlighting its potential in developing new chemical entities (Zheng Jing, 2012).

Another study involved the preparation of (Z)-ethyl 3-[bis(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-ylcarbonyl)amino]-3-(4-chlorophenyl)-2-cyanopropanoate, showcasing the dihedral angles and three-dimensional network formed by intermolecular C—H⋯O interactions. This detailed structural analysis can be vital for understanding the molecular interactions and designing similar compounds with desired properties (Dehua Zhang, Xiaoyan Zhang, Lijuan Guo, 2009).

Biocompatibility and Medical Applications

Ethyl 2-cyanoacrylate derivatives have been evaluated for their biocompatibility, especially in medical applications such as tissue adhesives. A study examined the cytotoxicity of ethyl 2-cyanoacrylate using a direct contact assay on human osteoblast cell cultures, supporting its biocompatibility and suggesting its utility in bone graft fixation (W. M. de Melo et al., 2013).

Photophysical Properties

The photophysical properties of chromophores constructed with triphenylamine moiety, 2,2':6',2"-terpyridine moiety, and ethyl cyanocaetate group were investigated. One such compound, (Z)-ethyl-3-(4-((4-([2,2':6',2"-terpyridin]-4'-yl)phenyl)(phenyl)amino)phenyl)-2-cyanoacrylate, demonstrated significant two-photon absorption (TPA) cross-sections, indicating potential applications in photophysical research and materials science (Sheng-li Li et al., 2013).

Materials Science

In materials science, copolymerization studies involving derivatives of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate have revealed their potential applications in the leather industry. The synthesis, characterization, and analysis of reactivity ratios of copolymers of 4-chlorophenyl acrylate with methyl acrylate provided insights into their thermal properties and applications as acrylic binders in leather products, showcasing the versatility of these compounds in industrial applications (S. Thamizharasi et al., 1999).

properties

IUPAC Name

ethyl (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)10(8-14)7-9-3-5-11(13)6-4-9/h3-7H,2H2,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUDCHZOLVGLQF-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(C=C1)Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901227517
Record name Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901227517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

CAS RN

2169-68-8
Record name Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2169-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901227517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.